4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate
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Overview
Description
4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate is a synthetic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry and drug design
Preparation Methods
The synthesis of 4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate typically involves the reaction of 4,8-dimethyl-2-oxo-2H-chromen-7-ol with N-(tert-butoxycarbonyl)norvaline. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at ambient temperature . The product is then purified through recrystallization or chromatography to obtain the desired compound in good yields.
Chemical Reactions Analysis
4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate can be compared with other similar compounds such as:
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Known for its anticancer properties.
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Used in the synthesis of fluorescent chemosensors.
6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)propanoate: Studied for its antimicrobial activity.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C21H27NO6 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(4,8-dimethyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C21H27NO6/c1-7-8-15(22-20(25)28-21(4,5)6)19(24)26-16-10-9-14-12(2)11-17(23)27-18(14)13(16)3/h9-11,15H,7-8H2,1-6H3,(H,22,25) |
InChI Key |
LNWPMXUPDMLUGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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